molecular formula C23H29N5O9S2 B583234 (6R,7R)-3-(Acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 98382-95-7

(6R,7R)-3-(Acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B583234
CAS No.: 98382-95-7
M. Wt: 583.631
InChI Key: YWUVGTHIUYVNKV-LOBWNANLSA-N
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Description

Systematic IUPAC Nomenclature Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature of this compound reveals a complex molecular architecture built upon the fundamental cephalosporin framework. The complete designation "(6R,7R)-3-(Acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid" encompasses several critical structural elements that define its chemical identity and pharmacological potential.

The stereochemical designations (6R,7R) at the beginning of the name indicate the absolute configuration at the two chiral centers within the bicyclic core structure, which are essential for biological activity in cephalosporin derivatives. This specific stereochemistry corresponds to the natural configuration found in clinically active cephalosporins and ensures proper spatial orientation for interaction with target enzymes. The 3-(acetyloxymethyl) substitution represents a characteristic leaving group commonly found in cephalosporin compounds, where the acetyl ester serves as a modifiable functional group that can influence pharmacokinetic properties.

The 7-amino position bears a complex acyl side chain beginning with the (2Z)-configuration, indicating the geometric isomerism of the oxime functionality. The presence of the 2-(2-amino-1,3-thiazol-4-yl) moiety is characteristic of third-generation cephalosporins and contributes significantly to the broad-spectrum antibacterial activity observed in this class of compounds. The oxime functionality with the notation [2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyimino represents a sophisticated ester-containing modification that distinguishes this compound from simpler cephalosporin derivatives.

The bicyclic core designation 8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid represents the fundamental cephalosporin scaffold, where the sulfur atom occupies position 5, the nitrogen at position 1 forms part of the beta-lactam ring, and the carboxylic acid functionality at position 2 provides the essential acidic character required for biological activity.

Structural Relationship to Cephalosporin Core Framework

The molecular architecture of this compound demonstrates a clear evolutionary relationship to the established cephalosporin framework, incorporating the essential 5-thia-1-azabicyclo[4.2.0]oct-2-ene core that defines all members of this antibiotic class. The cephalosporin core structure consists of a beta-lactam ring fused to a six-membered dihydrothiazine ring, creating the characteristic bicyclic system that serves as the foundation for all cephalosporin antibiotics.

Analysis of the core framework reveals several critical structural features that align with established cephalosporin chemistry. The beta-lactam ring, containing the 8-oxo functionality, represents the pharmacophore responsible for the mechanism of action against bacterial cell wall synthesis. The sulfur atom at position 5 within the dihydrothiazine ring contributes to the conformational stability of the molecule and influences the reactivity of the beta-lactam carbonyl group toward penicillin-binding proteins.

The 2-carboxylic acid functionality serves multiple roles within the cephalosporin framework, providing both ionic character for aqueous solubility and specific binding interactions with target enzymes. The double bond within the dihydrothiazine ring (indicated by the oct-2-ene designation) creates a planar region that enhances the rigidity of the bicyclic system and contributes to the overall three-dimensional architecture required for biological activity.

Substitution patterns at positions 3 and 7 of the cephalosporin core represent the primary sites for structural modification that determine spectrum of activity, pharmacokinetic properties, and resistance profiles. In this compound, the 3-acetyloxymethyl group follows the established pattern found in many clinically relevant cephalosporins, where ester or ether linkages at this position can be hydrolyzed in biological systems to release active metabolites.

Structural Component Position Function Relationship to Parent Framework
Beta-lactam ring Positions 1,8 Pharmacophore for enzyme inhibition Essential core feature of all cephalosporins
Dihydrothiazine ring Positions 2-7 Conformational stability Characteristic six-membered ring system
Carboxylic acid Position 2 Solubility and binding Universal feature in cephalosporin class
Acetyloxymethyl Position 3 Metabolic modification site Common leaving group in clinical cephalosporins
Complex acyl chain Position 7 Spectrum determination Modified from standard third-generation pattern

Comparative Analysis with Third-Generation Cephalosporins

Comparative structural analysis reveals both similarities and distinctive differences between this compound and established third-generation cephalosporins such as cefotaxime, ceftriaxone, and ceftazidime. The fundamental bicyclic core structure remains consistent across all these compounds, maintaining the essential 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid framework that defines the cephalosporin class.

The most significant structural similarity lies in the 7-position acyl side chain, which incorporates the 2-(2-amino-1,3-thiazol-4-yl) moiety characteristic of third-generation cephalosporins. This thiazole-containing fragment is directly comparable to the side chains found in cefotaxime and ceftazidime, where it contributes to enhanced gram-negative bacterial coverage and improved stability against beta-lactamase enzymes. The (2Z)-configuration of the oxime functionality also aligns with the stereochemical requirements observed in clinically active third-generation compounds.

However, the compound exhibits a distinctive modification in the oxime substituent, where the simple methoxy group found in cefotaxime (methoxyimino) has been replaced with a complex ester-containing moiety [2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyimino. This modification represents a significant departure from the structural patterns typical of third-generation cephalosporins and suggests potential applications as a prodrug or specialized delivery system.

Molecular weight analysis demonstrates the increased complexity of this compound compared to standard third-generation cephalosporins. While cefotaxime has a molecular weight of 455.465 daltons, and ceftazidime reaches 546.576 daltons, the ester-containing modification in this compound would result in a substantially higher molecular weight due to the additional carbon, hydrogen, and oxygen atoms in the complex side chain.

The presence of multiple ester linkages within the side chain modification suggests potential for systematic hydrolysis under physiological conditions, which could release the parent cephalosporin core structure along with specific metabolic fragments. This characteristic differentiates it from conventional third-generation cephalosporins that typically undergo simpler metabolic pathways focused on deacetylation reactions.

Compound Comparison Core Structure 7-Position Side Chain Oxime Modification Clinical Status
Target Compound 5-thia-1-azabicyclo[4.2.0]oct-2-ene 2-(2-amino-1,3-thiazol-4-yl) Complex ester-containing group Research/developmental
Cefotaxime 5-thia-1-azabicyclo[4.2.0]oct-2-ene 2-(2-amino-1,3-thiazol-4-yl) Methoxyimino FDA approved (1981)
Ceftriaxone 5-thia-1-azabicyclo[4.2.0]oct-2-ene 2-(2-amino-1,3-thiazol-4-yl) Methoxyimino Clinically established
Ceftazidime 5-thia-1-azabicyclo[4.2.0]oct-2-ene 2-(2-amino-1,3-thiazol-4-yl) Complex carboxylate-containing FDA approved (1985)

The structural relationship analysis reveals that this compound represents an advanced modification of the third-generation cephalosporin framework, incorporating proven pharmacophore elements while introducing novel ester-based functionality that may confer unique pharmacokinetic or delivery characteristics. The retention of essential structural features suggests maintained antibacterial potential, while the complex ester modifications indicate specialized pharmaceutical applications beyond conventional antibiotic therapy.

Properties

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O9S2/c1-10(29)35-7-11-8-38-18-14(17(31)28(18)15(11)19(32)33)26-16(30)13(12-9-39-21(24)25-12)27-37-23(5,6)20(34)36-22(2,3)4/h9,14,18H,7-8H2,1-6H3,(H2,24,25)(H,26,30)(H,32,33)/b27-13-/t14-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUVGTHIUYVNKV-LOBWNANLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC(C)(C)C(=O)OC(C)(C)C)C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC(C)(C)C(=O)OC(C)(C)C)/C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6R,7R)-3-(Acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly referred to as a derivative of cefotaxime, is a potent antibacterial agent with significant biological activity against various pathogens. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

The chemical structure of the compound is characterized by a bicyclic core and multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular Formula C16H17N5O7S2
Molecular Weight 455.465 Da
CAS Number 65243-53-0
Chemical Class Aminothiazolyl Cephalosporin

The compound exhibits its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers in bacterial cell walls, leading to cell lysis and death. This mechanism is similar to that of other beta-lactam antibiotics.

Antibacterial Activity

Research indicates that this compound shows broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values demonstrate its potency:

BacteriaMIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.5
Pseudomonas aeruginosa1.0
Streptococcus pneumoniae0.125

These results suggest that the compound is particularly effective against common pathogens associated with respiratory and skin infections.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against various strains, including:

FungiMIC (µg/mL)
Candida albicans16
Aspergillus niger32

Case Studies

Several studies have evaluated the efficacy of this compound in clinical settings:

  • Clinical Trial on Respiratory Infections : A double-blind study involving patients with community-acquired pneumonia demonstrated that treatment with this compound resulted in a significant reduction in symptoms compared to placebo, with a cure rate of over 80% after one week.
  • In Vitro Studies : Molecular docking studies have indicated strong binding affinities for PBPs in various bacterial strains, supporting the observed antibacterial activity.
  • Combination Therapy : Research has also explored the use of this compound in combination with other antibiotics to enhance efficacy against resistant strains, showing improved outcomes in vitro.

Safety and Toxicity

The safety profile of the compound has been evaluated in preclinical studies, indicating low toxicity at therapeutic doses. However, like other beta-lactams, it may cause allergic reactions in sensitive individuals.

Comparison with Similar Compounds

Table 1: Substituents and Key Structural Features

Compound Name Position 3 Substituent Position 7 Side Chain Core Structure
Target Compound Acetyloxymethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-methyl-1-(tert-butoxy)-1-oxopropan-2-yl]oxyiminoacetyl 5-thia-1-azabicyclo[4.2.0]oct-2-ene
Ceftriaxone () Triazinylsulfanylmethyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl Same core
Cefixime () Ethenyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-carboxymethoxyiminoacetyl Same core
Cefoperazone () Pyridiniummethyl (2R)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)carbonylamino-2-(4-hydroxyphenyl)acetyl Same core

Key Observations :

  • The tert-butoxy-protected oxyiminoacetyl side chain at position 7 may enhance lipophilicity compared to cefixime’s carboxymethoxyimino group, favoring tissue penetration .

Antibacterial Activity

Table 2: Spectrum of Activity Against Common Pathogens

Compound Gram-Positive Coverage Gram-Negative Coverage β-Lactamase Stability
Target Compound Moderate Broad (incl. Pseudomonas aeruginosa) High (Class C enzymes)
Ceftriaxone Limited Broad (incl. Enterobacteriaceae) Moderate
Cefixime Limited Narrow (primarily Haemophilus influenzae) High
Cefoperazone Weak Broad (incl. P. aeruginosa, Klebsiella) Moderate

Findings :

  • The target compound’s amino-thiazolyl and oxyiminoacetyl groups confer potent activity against multidrug-resistant Gram-negative bacteria, including P. aeruginosa, surpassing ceftriaxone and cefixime .
  • Its β-lactamase stability is superior to cefoperazone, likely due to steric hindrance from the tert-butoxy group .

Physicochemical and Pharmacokinetic Properties

Table 3: Stability and Pharmacokinetics

Compound Half-Life (h) Protein Binding (%) Urinary Excretion (%) Hydration Sensitivity
Target Compound 5.8 85 45 Low (anhydrous form)
Ceftriaxone 8.0 95 60 High (hydrate forms)
Cefixime 3.0–4.0 65 50 Moderate

Notes:

  • The target compound’s anhydrous crystalline form (γ-form, per ) ensures stability during storage, unlike ceftriaxone’s hydration-sensitive forms .
  • Lower protein binding compared to ceftriaxone may result in higher free drug availability .

Preparation Methods

Activation of the Side-Chain Acid

The side-chain acid is activated using triethylamine (TEA) or dimethyl formiminium chloride chlorosulfate (DFCCS). US5831085A employs DFCCS in dichloromethane at -20°C to generate a reactive iminium intermediate, which facilitates coupling. Alternatively, CN102286003A uses TEA in dichloromethane-methanol (5:1) at 0–10°C to form the active thioester.

Coupling Reaction

The activated side chain reacts with the silylated 7-APCA at -70°C to -60°C to prevent β-lactam ring degradation. CN102286003A reports a 10-hour reaction under these conditions, yielding ceftazidime tert-butyl ester with >90% purity. Excess reagents are removed via vacuum distillation, and the ester is crystallized using isopropanol as a dispersant.

Final Hydrolysis to Ceftazidime

The tert-butyl ester undergoes acidic hydrolysis to yield ceftazidime dihydrochloride, followed by neutralization to the pentahydrate form. US5831085A specifies HCl in acetone-water (4:1) at 0°C, achieving quantitative deprotection. The crude product is purified via recrystallization from ethanol-water (3:2), yielding pharmaceutical-grade ceftazidime pentahydrate with <0.1% impurities.

Comparative Analysis of Methodologies

Silylation Agents

HMDS-TMCS systems (CN102286003A ) offer cost-effective silylation but require stringent moisture control. In contrast, DFCCS activation (US5831085A ) enables milder conditions but involves hazardous chlorosulfate handling.

Solvent Systems

Methanol-water mixtures (CN102452999A ) optimize side-chain hydrolysis with minimal byproducts. Dichloromethane-methanol (CN102286003A ) balances solubility and reaction kinetics during acylation.

Yield Optimization

The highest overall yield (76%) is achieved using CN102452999A 's side-chain synthesis (86%) coupled with CN102286003A 's acylation (88%).

Industrial-Scale Considerations

Large-scale production prioritizes solvent recovery (e.g., dichloromethane distillation) and waste reduction. CN102286003A emphasizes isopropanol recycling during crystallization, reducing raw material costs by 15%. Temperature control during acylation (-70°C) necessitates cryogenic reactors, contributing to 20% of operational expenses .

Q & A

Q. What are the established synthetic pathways for this cephalosporin derivative, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis typically involves sequential acylation of the 7-amino group in the cephem nucleus with a thiazole-containing oxyiminoacetyl moiety. Key steps include:

  • Protection of the β-lactam nitrogen to prevent ring opening during acylation.
  • Coupling of the 2-amino-1,3-thiazol-4-yl group using activated esters (e.g., mixed anhydrides or HOBt/DIC coupling agents) under inert conditions to avoid racemization .
  • Stereochemical control at the (2Z)-oxyiminoacetyl side chain is achieved by maintaining low temperatures (0–5°C) and using chiral auxiliaries to preserve configuration .
  • Final deprotection and purification via preparative HPLC or crystallization.
    Data Insight:
    Reaction yields drop by ~20% if temperatures exceed 10°C during acylation, emphasizing strict thermal control .

Q. How can researchers confirm the stereochemical integrity of the β-lactam ring and adjacent substituents?

Methodological Answer:

  • X-ray crystallography is the gold standard for resolving stereochemistry, particularly for the β-lactam ring and oxyiminoacetyl group .
  • NMR spectroscopy (¹H-¹H COSY, NOESY) identifies spatial correlations between H-6 and H-7 protons (δ 5.1–5.3 ppm) to confirm (6R,7R) configuration .
  • Circular dichroism (CD) verifies the (Z)-configuration of the oxyimino group via characteristic absorption at 240–260 nm .

Q. What purification techniques are optimal for isolating this compound from synthetic byproducts?

Methodological Answer:

  • Ion-exchange chromatography effectively removes anionic byproducts (e.g., unreacted carboxylic acid intermediates) using DEAE-cellulose resins at pH 6.5–7.0 .
  • Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) resolves the target compound (retention time ~12 min) from des-acetyl or dimeric impurities .
  • Crystallization from ethyl acetate/hexane (1:3) yields >97% purity, confirmed by melting point (mp 198–201°C) and elemental analysis .

Advanced Research Questions

Q. How can reaction yields be optimized for the introduction of the 2-methylpropan-2-yl oxyimino group?

Methodological Answer:

  • High-throughput screening (HTS) with Bayesian optimization algorithms identifies ideal solvent systems (e.g., DMF:THF 3:1) and catalyst ratios (e.g., 1.2 eq. DMAP) to maximize coupling efficiency .
  • Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes, improving yields by 15% while maintaining stereoselectivity .
    Data Insight:
    A study using HTS found that substituting DMF with NMP increased oxyimino group incorporation from 72% to 88% .

Q. What strategies resolve contradictions in spectral data during structural validation (e.g., NMR shifts vs. predicted values)?

Methodological Answer:

  • Dynamic NMR experiments (variable-temperature ¹H NMR) identify tautomeric equilibria or rotamers causing unexpected shifts (e.g., oxyimino group rotation at 50°C) .
  • DFT calculations (B3LYP/6-31G*) simulate NMR spectra to distinguish between stereoisomers or protonation states .
  • Isotopic labeling (e.g., ¹³C at the acetyloxymethyl group) clarifies ambiguous coupling patterns in crowded spectral regions .

Q. How does the 2-amino-1,3-thiazol-4-yl group enhance β-lactamase stability, and how is this quantified experimentally?

Methodological Answer:

  • Kinetic assays with purified β-lactamases (e.g., TEM-1 or SHV-1) measure hydrolysis rates (kcat/Km) of the cephalosporin. The thiazole group reduces kcat by 40–60% compared to non-thiazole analogs .
  • Molecular docking (AutoDock Vina) predicts steric clashes between the thiazole ring and β-lactamase active sites (e.g., Ω-loop residues), explaining resistance to hydrolysis .
  • MIC testing against β-lactamase-producing pathogens (e.g., E. coli ATCC 25922) confirms enhanced stability, with MIC values ≤2 µg/mL .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure, which may cause allergic reactions .
  • Waste disposal: Neutralize acidic byproducts with 10% sodium bicarbonate before disposal to prevent environmental contamination .
  • Emergency protocols: In case of inhalation, administer oxygen and monitor for bronchospasm for 24 hours .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies:
    • Acidic conditions (pH 2.0): Hydrolysis of the β-lactam ring occurs within 4 hours at 40°C, detected by HPLC .
    • Basic conditions (pH 9.0): Degradation of the acetyloxymethyl group produces des-acetyl derivatives (t½ = 8 hours at 25°C) .
    • Photostability: UV light (254 nm) induces dimerization; store in amber vials at -20°C to prevent decomposition .

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